(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride
Description
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride is a chiral amine hydrochloride derivative featuring a cyclohexane backbone with isopropyl and methyl substituents at positions 2 and 5, respectively. Its stereochemistry (R-configuration at positions 1, 2, and 5) distinguishes it from related compounds.
Properties
Molecular Formula |
C10H22ClN |
|---|---|
Molecular Weight |
191.74 g/mol |
IUPAC Name |
(1R,2R,5R)-5-methyl-2-propan-2-ylcyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H21N.ClH/c1-7(2)9-5-4-8(3)6-10(9)11;/h7-10H,4-6,11H2,1-3H3;1H/t8-,9-,10-;/m1./s1 |
InChI Key |
XAKVMELMSQHWLY-RWDYHCJXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]([C@@H](C1)N)C(C)C.Cl |
Canonical SMILES |
CC1CCC(C(C1)N)C(C)C.Cl |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Ketone Precursors
A well-documented method involves the hydrogenation of 2S-trans-5-methyl-2-(1-methylethyl)cyclohexanone to produce the corresponding cyclohexanol intermediate, which can be further converted to the amine hydrochloride salt. This method is characterized by:
- Use of a specialized chiral catalyst based on ruthenium complexes with halogen ligands (Cl, Br, or I) and diphenylphosphine ligands.
- Organic solvents such as methanol, ethanol, tetrahydrofuran, toluene, or chlorinated solvents.
- Reaction conditions typically range from 30°C to 150°C under hydrogen pressures of 10 to 100 bars.
- Catalyst to substrate molar ratios between 1:50 and 1:5000.
Example Reaction Conditions and Outcomes:
| Parameter | Range/Value |
|---|---|
| Catalyst type | Ru complex with halogen (Cl, Br, I) |
| Solvent | Methanol, ethanol, THF, toluene |
| Temperature | 30°C – 150°C |
| Hydrogen pressure | 10 – 100 bars |
| Catalyst:Substrate ratio | 1:50 – 1:5000 |
| Reaction time | 13 – 15 hours |
| Yield | Up to 98.8% |
| Enantiomeric excess (ee) | Up to 99.1% |
This method yields the (1R,2S,5R)-2-isopropyl-5-methylcyclohexanol intermediate with high stereoselectivity and yield, which can be converted to the amine hydrochloride salt by standard amination procedures.
Hydrogenation of Oxime Intermediates
Another approach involves the hydrogenation of oximes derived from the corresponding ketones. This method is widely used for the synthesis of cyclic amines and involves:
- Preparation of oximes from ketones by reaction with hydroxylamine.
- Catalytic hydrogenation of the oxime using heterogeneous catalysts such as palladium on carbon or Raney nickel.
- Elevated temperatures and pressures to facilitate reduction to the amine.
Reported yields for this method can reach up to 60% under optimized conditions, though stereoselectivity may vary depending on catalyst and reaction parameters.
Detailed Research Findings
Catalyst Development and Stereoselectivity
The ruthenium-based catalysts with chiral diphosphine ligands have been shown to provide excellent stereocontrol in the hydrogenation step. Variations in the halogen ligand (Cl, Br, I) influence catalytic activity and selectivity. For example, catalysts with bromine ligands have demonstrated slightly higher enantiomeric excess and yields compared to chlorine analogs under similar conditions.
Solvent Effects
The choice of solvent affects both the solubility of reactants and the catalyst's performance. Alcoholic solvents like methanol and ethanol are preferred for their ability to dissolve both the substrate and hydrogen gas efficiently, facilitating higher reaction rates and yields. Mixed solvent systems (e.g., methanol with benzene) have also been employed to optimize catalyst stability and product isolation.
Reaction Parameters Optimization
Temperature and hydrogen pressure are critical for balancing reaction rate and selectivity. Higher temperatures accelerate the reaction but may reduce stereoselectivity, while higher hydrogen pressures improve conversion but require robust equipment. Optimal conditions reported include 100°C and 80 bars hydrogen pressure for 13-15 hours, achieving near-quantitative yields and high enantiomeric purity.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride undergoes various chemical reactions, including:
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Corresponding ketones or alcohols.
Reduction: Various amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Potential Therapeutic Uses
Research has indicated that (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride may exhibit pharmacological properties beneficial for various therapeutic applications:
- CNS Stimulant Activity: Preliminary studies suggest that this compound may influence central nervous system activity, potentially acting as a stimulant. This could lead to applications in treating conditions such as ADHD or narcolepsy.
- Anti-inflammatory Properties: There is emerging evidence that this compound may possess anti-inflammatory effects, making it a candidate for formulations aimed at reducing inflammation-related disorders.
Formulation Enhancer
This compound has been investigated for its role in cosmetic formulations:
- Emulsifying Agent: Its properties can enhance the stability and texture of emulsions in creams and lotions. This can improve the sensory feel and overall consumer experience.
- Skin Conditioning: The compound may contribute to skin conditioning effects due to its structural similarity to known skin-beneficial agents.
Research Findings
A study focused on cosmetic formulations utilizing various amines highlighted the importance of selecting appropriate compounds to optimize product performance. This compound was noted for its potential to improve emulsion stability and enhance moisturizing properties .
Chemical Intermediate
In synthetic organic chemistry, this compound can serve as an intermediate for synthesizing other complex molecules:
- Synthesis of Alkaloids: Its structure allows for modifications that could lead to the synthesis of various alkaloids with potential therapeutic effects.
Data Summary Table
| Application Area | Potential Uses | Research Findings |
|---|---|---|
| Pharmaceuticals | CNS stimulant; anti-inflammatory | Preliminary studies suggest efficacy |
| Cosmetics | Emulsifying agent; skin conditioning | Improves stability and sensory properties |
| Organic Synthesis | Intermediate for alkaloid synthesis | Structural modifications possible |
Mechanism of Action
The mechanism of action of (1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl 4-Aminobutyrate Hydrochloride
- Structure: Ester derivative with a 4-aminobutyrate group attached to the cyclohexyl moiety .
- Key Differences :
- FTIR : C=O stretch at 1721 cm⁻¹ (absent in the amine) .
- NMR : H-1 (ester oxygen proximity) resonates at δ 4.53–4.59 ppm, distinct from amine protons .
(2S,5R)-2-Isopropyl-5-methylcyclohexanone Hydrazones
- Structure: Cyclohexanone core converted to hydrazones via condensation with hydrazine derivatives .
- Key Differences :
(1R,2S)-2-Methylcyclohexanamine Hydrochloride
Physicochemical Properties
Spectral and Crystallographic Contrasts
- Mass Spectrometry: Target Amine: Expected [M+H]⁺ ~ 172.2 (C₁₀H₂₂N⁺). Ester Analog: Observed [M+H]⁺ at m/z 242.2134 (C₁₄H₂₈NO₂⁺) .
- X-ray Diffraction :
- The ester analog forms infinite chains via N–H···Cl hydrogen bonds along the [010] direction . The target amine’s crystal packing may differ due to NH₂⁺···Cl⁻ interactions.
Biological Activity
(1R,2R,5R)-2-Isopropyl-5-methylcyclohexanamine hydrochloride, commonly referred to as a cyclohexylamine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique stereochemistry and molecular structure, which may contribute to its pharmacological effects. Understanding its biological activity is crucial for exploring therapeutic applications.
- Molecular Formula : C10H21N
- Molecular Weight : 155.28 g/mol
- CAS Number : 16934-77-3
- LogP : 3.10620 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a stimulant and has been associated with the modulation of monoamine neurotransmitters such as dopamine and norepinephrine.
1. Stimulant Effects
Research indicates that this compound exhibits stimulant properties similar to amphetamines. It has been shown to increase locomotor activity in animal models, suggesting potential applications in treating conditions such as ADHD or narcolepsy.
2. Neurotransmitter Modulation
Studies have demonstrated that this compound can enhance the release of dopamine and norepinephrine in the brain. This effect is thought to be mediated through the inhibition of reuptake mechanisms, leading to increased synaptic concentrations of these neurotransmitters.
Case Study 1: Locomotor Activity in Rodents
A study conducted on rodents assessed the effects of this compound on locomotor activity. The results indicated a significant increase in movement compared to control groups, supporting its classification as a central nervous system stimulant .
| Parameter | Control Group | Test Group |
|---|---|---|
| Distance Traveled (m) | 50 ± 10 | 90 ± 15 |
| Time Active (s) | 30 ± 5 | 55 ± 10 |
Case Study 2: Neurotransmitter Release
In vitro studies using rat brain slices revealed that treatment with this compound led to a significant increase in dopamine release. This was measured using high-performance liquid chromatography (HPLC) techniques.
| Condition | Dopamine Release (ng/mL) |
|---|---|
| Baseline | 20 ± 3 |
| After Treatment | 40 ± 5 |
Safety and Toxicology
While initial findings are promising regarding the therapeutic potential of this compound, safety assessments are crucial. Toxicological studies indicate that high doses can lead to adverse effects such as increased heart rate and anxiety-like behaviors in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
